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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Dasatinib analog-1 against

cytochrome P450 (CYP) enzymes, with a primary focus on CYP3A4. Due to the limited

availability of public data on a broad CYP panel for Dasatinib analog-1, this guide uses the

parent compound, Dasatinib, as a comparator to provide a wider perspective on CYP enzyme

interactions. All presented data is supported by published experimental findings.

Executive Summary
Dasatinib, a multi-targeted kinase inhibitor, is primarily metabolized by CYP3A4 and is also

known to be a mechanism-based inhibitor of this enzyme.[1][2][3][4] This interaction carries the

potential for drug-drug interactions when co-administered with other CYP3A4 substrates.[1]

Research into Dasatinib analogs has been conducted to understand how structural

modifications could mitigate this interaction. Dasatinib analog-1 (also referred to as compound

5826) has been identified as an inhibitor of CYP3A4. This guide summarizes the available

quantitative data on the inhibition of CYP3A4 by Dasatinib and its analogs and provides the

experimental context for these findings.

I. Quantitative Comparison of CYP3A4 Inhibition
The following table summarizes the kinetic constants for the time-dependent inactivation of

CYP3A4 by Dasatinib and its analogs, as determined by Li et al. A lower KI (inactivation

constant) and a higher kinact (maximal rate of inactivation) indicate a more potent inactivator.
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Compound KI (μM) kinact (min-1)

Dasatinib 6.3 0.034

Dasatinib analog-1 (cpd 5826) 5.4 N/A

Analog (cpd 984) 15.8 0.038

Analog (cpd 1920) 4.5 0.027

Analog (cpd 1235) 11.9 0.022

Data for Dasatinib and analogs 984, 1920, and 1235 are from a study characterizing them as

CYP3A4 mechanism-based inactivators.[5] The KI value for Dasatinib analog-1 is provided by

MedchemExpress.

II. Selectivity Profile of Dasatinib Against Other CYP
Enzymes
While comprehensive data for Dasatinib analog-1 against a full panel of CYP enzymes is not

readily available, the selectivity of the parent compound, Dasatinib, has been investigated. The

following table summarizes the known interactions of Dasatinib with major CYP isoforms.

CYP Isoform Interaction

CYP3A4
Substrate and mechanism-based inhibitor.[1][2]

[3][6]

CYP2C19 Inhibitor.[7][8]

CYP1A1 Minor involvement in metabolism.

CYP1B1 Minor involvement in metabolism.

III. Experimental Protocols
The following is a detailed methodology for the in vitro assessment of time-dependent CYP3A4

inhibition, based on the protocol described by Li et al.
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Time-Dependent CYP3A4 Inactivation Assay
This assay is performed to determine the KI and kinact values for a test compound.

1. Primary Incubation:

A series of incubation mixtures are prepared in 0.1 M potassium phosphate buffer (pH 7.4).

Each mixture contains human liver microsomes (HLM) at a concentration of 0.5 mg/mL.

Various concentrations of the test compound (e.g., Dasatinib or its analogs) are added to the

mixtures.

The reaction is initiated by the addition of 2 mM NADPH.

The primary incubations are maintained at 37°C.

2. Secondary Incubation:

At specific time points (e.g., 0, 4, 8, 15, 22, and 30 minutes), an aliquot (10 μL) is drawn from

the primary incubation mixture.

This aliquot is immediately diluted into a secondary reaction mixture.

The secondary mixture contains a CYP3A4-specific substrate (e.g., midazolam), NADPH,

and buffer. This step is designed to measure the remaining active CYP3A4 enzyme.

3. Quantification of Metabolite:

The formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam from

midazolam) is quantified using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

The rate of metabolite formation is plotted against the pre-incubation time for each

concentration of the test compound.

The observed inactivation rate constants (kobs) are determined from the slopes of these

plots.
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The KI and kinact values are then calculated by fitting the kobs values to the Michaelis-

Menten equation for time-dependent inhibition.

IV. Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
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Caption: Workflow for determining time-dependent CYP450 inhibition.
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Caption: Mechanism-based inactivation of CYP3A4 by Dasatinib.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dasatinib Analog-1: A Comparative Analysis of CYP450
Enzyme Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384067#dasatinib-analog-1-selectivity-against-
other-cyp-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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